N-Acetylcaprolactam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Polymer Chemistry and Materials Science

Overview:

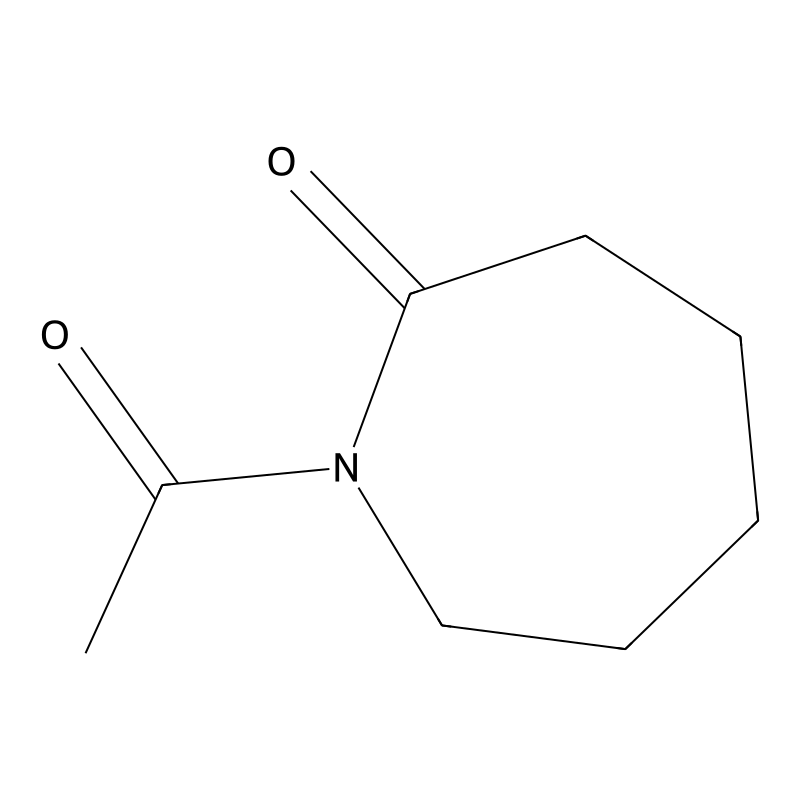

N-Acetylcaprolactam (CAS Number: 1888-91-1) is a chemical compound with the empirical formula C8H13NO2. It is also known by synonyms such as 1-Acetyl-2-oxohexamethyleneimine and 1-Acetylhexahydro-2H-azepin-2-one . Let’s explore its applications in various scientific fields:

a. Initiator in Anionic Polymerization of ε-Caprolactam:

Field: Polymer Chemistry

Summary: N-Acetylcaprolactam serves as an initiator in the anionic polymerization of ε-caprolactam, which is a crucial step in the synthesis of nylon-6 (polyamide-6). The polymerization process involves the ring-opening of ε-caprolactam monomers, leading to the formation of long-chain nylon-6 molecules.

b. Microbial Biosensor Development:

Field: Biotechnology and Environmental Science

Summary: Researchers have engineered a synthetic microbial biosensor using N-Acetylcaprolactam. This biosensor detects specific lactam compounds, including caprolactam and valerolactam, which are environmental pollutants.

Safety Information:

N-Acetylcaprolactam is an organic compound with the chemical formula C₈H₁₃NO₂. It is a derivative of caprolactam, which is a key precursor in the production of nylon 6. The compound features an acetyl group attached to the nitrogen atom of the caprolactam structure, enhancing its chemical properties and potential applications. N-Acetylcaprolactam is characterized by its white crystalline appearance and is soluble in organic solvents such as methanol and ethanol, but less soluble in water .

NAC does not possess a known biological function. Its primary application lies in initiating the polymerization reaction for nylon 6 production.

While detailed safety information is limited, NAC is likely to exhibit some hazards common to amides. Here are some potential concerns:

- Hydrolysis: N-Acetylcaprolactam can be hydrolyzed under acidic or basic conditions to yield caprolactam and acetic acid.

- Transamidation: The acetyl group can be replaced by other amines, leading to the formation of different acetamides.

- Reduction: N-Acetylcaprolactam can be reduced to form N-acetyl-ε-aminocaproic acid, which has applications in pharmaceuticals

Research indicates that N-Acetylcaprolactam exhibits biological activity, particularly in the context of its potential as a pharmaceutical agent. It has been studied for its role as a precursor in the synthesis of compounds with antimicrobial properties. Additionally, derivatives of caprolactam have shown promise in anti-inflammatory and analgesic applications, suggesting that N-acetylcaprolactam may also possess similar attributes .

N-Acetylcaprolactam can be synthesized through several methods, primarily involving the reaction of caprolactam with acetic anhydride or acetyl chloride. Key synthesis routes include:

- Direct Acetylation: Caprolactam is reacted with acetic anhydride under controlled temperatures to yield N-acetylcaprolactam.

- Acid-Catalyzed Reaction: The reaction can also be catalyzed by acids such as sulfuric acid to enhance yield.

- Alternative Reagents: Other methods may involve using acetyl chloride or other acetylating agents under varying conditions .

These methods allow for the efficient production of N-acetylcaprolactam in laboratory settings.

N-Acetylcaprolactam finds various applications across different fields:

- Polymer Industry: It serves as a monomer in the synthesis of polyamide resins and fibers.

- Pharmaceuticals: Its derivatives are explored for use in drug formulations due to their biological activities.

- Chemical Intermediates: The compound acts as an intermediate in organic synthesis, particularly in producing other functionalized compounds .

These applications underscore its importance in both industrial and research contexts.

Studies on N-Acetylcaprolactam interactions focus on its behavior in biological systems and its reactivity with other chemical entities. Interaction studies have shown that it can form complexes with various metal ions, which may influence its biological activity. Moreover, research into its binding affinity with proteins suggests potential roles in drug delivery systems or as a scaffold for designing new therapeutic agents .

N-Acetylcaprolactam shares structural similarities with several other compounds, particularly those derived from lactams or amides. Below are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Caprolactam | C₆H₁₁NO | Precursor for nylon 6; lacks acetyl group |

| N-Acetyl-ε-aminocaproic acid | C₇H₁₃NO₂ | Contains an additional amino group; used therapeutically |

| N-Methylcaprolactam | C₈H₁₅NO | Methylated derivative; used in polymer synthesis |

| N-Ethylcaprolactam | C₈H₁₃NO | Ethylated derivative; alters solubility properties |

N-Acetylcaprolactam's uniqueness lies in its specific acetylation at the nitrogen atom, which enhances its solubility and reactivity compared to its parent compound, caprolactam, and provides distinct properties beneficial for various applications .

XLogP3

Appearance

UNII

GHS Hazard Statements

H302 (98.9%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant